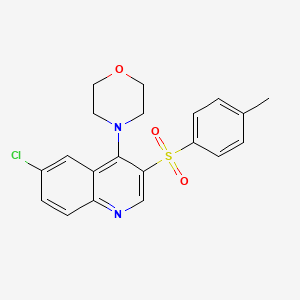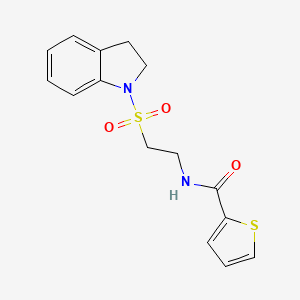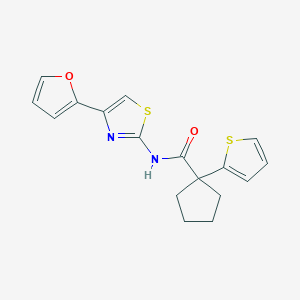![molecular formula C21H23N3O3S2 B2497700 N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 533866-85-2](/img/structure/B2497700.png)
N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a compound with a somewhat similar complexity, was achieved through the cyclization of thioamide with 2-chloroacetoacetate, yielding a product above 60% (Tang Li-jua, 2015). This highlights the potential synthetic routes that could be adapted for the synthesis of N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide, focusing on cyclization reactions and the use of thioamide intermediates.
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and thiophene rings has been studied through various techniques, including X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, was analyzed, revealing details about its monoclinic system and space group (Jiu-Fu Lu et al., 2017). Such studies provide insights into the molecular conformation, crystal packing, and potential intermolecular interactions, which are crucial for understanding the chemical and biological properties of these compounds.
Chemical Reactions and Properties
Compounds with the structural features of N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide can undergo a variety of chemical reactions, including sulfonylation, alkylation, and cyclization. The reactivity is often influenced by the presence of functional groups and the overall molecular architecture. For instance, the synthesis and transformations of N-aryl- and N,N-diethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamides involve condensation reactions that highlight the compound's versatility in chemical transformations (T. M. Zamaraeva et al., 2016).
Scientific Research Applications
Synthesis and Heterocyclic Reactions
Research on compounds related to N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide has focused on synthesizing novel heterocyclic compounds. For instance, the synthesis and reactions of some new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives have been explored, demonstrating potential for creating new chemical structures and compounds (Zaki, El-Dean, & Radwan, 2014).
Antitumor Properties
Some derivatives of morpholinyl compounds have been synthesized and shown potential as anticancer agents. Specifically, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been studied for their antitumor properties, indicating the potential of these compounds in cancer research (Horishny et al., 2020).
Antimicrobial and Antibacterial Activity
Several studies have synthesized and evaluated the antimicrobial activities of thiophene derivatives, including compounds similar to N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide. For example, thiophenyl pyrazoles and isoxazoles have shown potential antibacterial activity (Sowmya et al., 2018). Additionally, new 1,2,4-triazole derivatives containing morpholine moiety have been synthesized and screened for their antimicrobial activities, further emphasizing the relevance of such compounds in the development of new antimicrobial agents (Sahin et al., 2012).
Antitubercular Activity
The study of novel thiophene derivatives for antitubercular activity is also a significant area of research. Compounds like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, highlighting the potential of related morpholinyl compounds in treating tuberculosis (Marvadi et al., 2020).
properties
IUPAC Name |
N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-20(23-9-11-27-12-10-23)15-29-19-14-24(17-5-2-1-4-16(17)19)8-7-22-21(26)18-6-3-13-28-18/h1-6,13-14H,7-12,15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDDJGOKNQRIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)



![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
